3-Sulfanylpyridine-4-carboxamide
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Overview
Description
3-Sulfanylpyridine-4-carboxamide: is an organic compound with the molecular formula C6H6N2OS. It is a derivative of isonicotinamide, where a mercapto group (-SH) is attached to the third position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfanylpyridine-4-carboxamide typically involves the reaction of isonicotinic acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of hydrochloric acid as a catalyst and heating the reaction mixture to facilitate the cyclization process .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Sulfanylpyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions
Major Products:
Scientific Research Applications
Chemistry: 3-Sulfanylpyridine-4-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with thiol-containing enzymes makes it a candidate for developing new therapeutic agents .
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or pathways. Its potential as an antifungal and antibacterial agent is also being explored .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 3-Sulfanylpyridine-4-carboxamide involves its interaction with thiol-containing enzymes. The mercapto group can form covalent bonds with the thiol groups of cysteine residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Isonicotinamide: A precursor to 3-Sulfanylpyridine-4-carboxamide, lacking the mercapto group.
3-Mercaptopropionic Acid: Similar in having a mercapto group but differs in the rest of the structure.
Nicotinamide: Another derivative of nicotinic acid, but without the mercapto group
Uniqueness: this compound is unique due to the presence of both the mercapto and isonicotinamide groups. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological targets in ways that similar compounds cannot .
Properties
CAS No. |
118966-06-6 |
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Molecular Formula |
C6H6N2OS |
Molecular Weight |
154.187 |
IUPAC Name |
3-sulfanylpyridine-4-carboxamide |
InChI |
InChI=1S/C6H6N2OS/c7-6(9)4-1-2-8-3-5(4)10/h1-3,10H,(H2,7,9) |
InChI Key |
CCPQKXMJXCAVKP-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(=C1C(=O)N)S |
Synonyms |
4-Pyridinecarboxamide,3-mercapto-(9CI) |
Origin of Product |
United States |
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